3,11-Dimethylchrysene
Description
3,11-Dimethylchrysene is a dimethyl-substituted polycyclic aromatic hydrocarbon (PAH) derived from chrysene, a four-ring aromatic system.
Properties
CAS No. |
139493-40-6 |
|---|---|
Molecular Formula |
C20H16 |
Molecular Weight |
256.348 |
IUPAC Name |
3,11-dimethylchrysene |
InChI |
InChI=1S/C20H16/c1-13-7-8-16-12-14(2)20-17-6-4-3-5-15(17)9-10-18(20)19(16)11-13/h3-12H,1-2H3 |
InChI Key |
OARLDAXNFWKBIM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C3C=CC4=CC=CC=C4C3=C(C=C2C=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,11-Dimethylchrysene typically involves the alkylation of chrysene. One common method is the Friedel-Crafts alkylation, where chrysene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure the selective formation of the dimethylated product .
Industrial Production Methods: The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography would be essential to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3,11-Dimethylchrysene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Nitric acid for nitration and sulfuric acid for sulfonation.
Major Products:
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Dihydro-3,11-Dimethylchrysene.
Substitution: Nitro-3,11-Dimethylchrysene and sulfonic acid derivatives.
Scientific Research Applications
3,11-Dimethylchrysene has several applications in scientific research:
Chemistry: It is used as a reference material in the study of polycyclic aromatic hydrocarbons and their environmental impact.
Biology: Research on its carcinogenic properties helps in understanding the mechanisms of chemical-induced carcinogenesis.
Medicine: Studies on its metabolites contribute to the development of biomarkers for exposure to carcinogenic polycyclic aromatic hydrocarbons.
Industry: It serves as a precursor for the synthesis of more complex organic molecules and materials
Mechanism of Action
The carcinogenic effects of 3,11-Dimethylchrysene are primarily due to its metabolic activation. The compound undergoes enzymatic oxidation to form reactive intermediates, such as dihydrodiols and epoxides, which can covalently bind to DNA and induce mutations. The primary molecular targets are the DNA bases, leading to the formation of DNA adducts that can result in carcinogenesis if not repaired .
Comparison with Similar Compounds
Structural and Molecular Characteristics
Methyl substitution patterns significantly influence molecular properties. Key compounds include:
Carcinogenic Activity
Methyl group positioning and aromaticity critically modulate carcinogenicity:
- 1,11-Dimethylchrysene: Demonstrated "fairly active" carcinogenicity in mouse skin painting assays (30 µg dose, twice weekly for one year), with tumors observed over two years .
- 3,4-Dihydro-1,11-Dimethylchrysene: Reduced activity compared to its fully aromatic counterpart, highlighting the importance of aromatic rings in carcinogenesis .
In contrast, hydrogenated derivatives (e.g., 1,2,3,4-tetrahydro-1-oxo-1,11-dimethylchrysene) show reduced activity, suggesting that planarity and aromaticity are essential for DNA adduct formation .
Metabolic Pathways
Metabolism studies reveal positional effects on bioactivation:
Environmental Occurrence
Methylchrysenes are detected in environmental matrices due to fossil fuel combustion and industrial processes:
- 5,9-Dimethylchrysene and 5/6-Methylchrysene : Reported in surface water monitoring at concentrations up to 0.183 ng/L, indicating environmental persistence .
- 3-Methylchrysene : Documented in NIST reference data, though environmental levels are less characterized .
Key Findings and Implications
Positional Isomerism: Methyl groups in bay regions (e.g., 5,6-dimethylchrysene) or at terminal positions (e.g., 1,11-dimethylchrysene) enhance carcinogenicity compared to non-bay or hydrogenated derivatives .
Environmental Impact : Methylchrysenes are widespread pollutants, with bay-region isomers posing higher ecological risks due to their persistence and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
